molecular formula C28H25NO4 B11094945 3,4,5-Tris(benzyloxy)benzamide

3,4,5-Tris(benzyloxy)benzamide

Cat. No.: B11094945
M. Wt: 439.5 g/mol
InChI Key: LMODUKIJYUJIPJ-UHFFFAOYSA-N
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Description

3,4,5-Tris(benzyloxy)benzamide is an organic compound characterized by the presence of three benzyloxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(benzyloxy)benzamide typically involves the reaction of benzyl 3,4,5-tris(benzyloxy)benzoate with ammonia or an amine under specific conditions. One common method includes refluxing the benzoate ester with ammonia in methanol at elevated temperatures, followed by purification steps to isolate the desired benzamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(benzyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde derivatives, while reduction of the benzamide group can produce primary amines.

Scientific Research Applications

3,4,5-Tris(benzyloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Tris(benzyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris(benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of an amide.

    3,4,5-Tris(benzyloxy)benzoic acid: Contains a carboxylic acid group instead of an amide.

    3,4,5-Tris(benzyloxy)phenol: Features a phenol group in place of the amide.

Uniqueness

3,4,5-Tris(benzyloxy)benzamide is unique due to its specific combination of benzyloxy groups and benzamide core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

3,4,5-tris(phenylmethoxy)benzamide

InChI

InChI=1S/C28H25NO4/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H2,29,30)

InChI Key

LMODUKIJYUJIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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